1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with fluorophenyl groups at the 1 and 4 positions, and it is often paired with oxalic acid to form a stable salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of piperazine with 3-fluorobenzyl chloride and 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the fluorophenyl groups to fluorocyclohexyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl positions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol, and mild heating.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fluorocyclohexyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets. The piperazine ring provides a flexible scaffold that can adopt various conformations, facilitating its interaction with different biological molecules.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine core but has only one fluorophenyl group.
1-[Bis(4-fluorophenyl)methyl]piperazine: Similar structure but with different substitution patterns on the piperazine ring.
4,4’-Difluorobenzhydryl piperazine: Contains two fluorophenyl groups but differs in the position of substitution.
Uniqueness: 1-[(3-Fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine is unique due to the specific positioning of the fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBQIFQYZBTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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